molecular formula C7H15NO2 B12921525 2-(4-Methylmorpholin-3-yl)ethan-1-ol

2-(4-Methylmorpholin-3-yl)ethan-1-ol

Cat. No.: B12921525
M. Wt: 145.20 g/mol
InChI Key: PONBKCONPCCZAB-UHFFFAOYSA-N
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Description

2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and contains an ethanol group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-(4-Methylmorpholin-3-yl)acetaldehyde or 2-(4-Methylmorpholin-3-yl)acetic acid.

Scientific Research Applications

2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylmorpholin-4-yl)ethan-1-ol
  • 1-(4-Methylmorpholin-2-yl)ethan-1-ol
  • 2-(Morpholin-3-yl)ethan-1-ol

Uniqueness

2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the morpholine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(4-methylmorpholin-3-yl)ethanol

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3

InChI Key

PONBKCONPCCZAB-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CCO

Origin of Product

United States

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